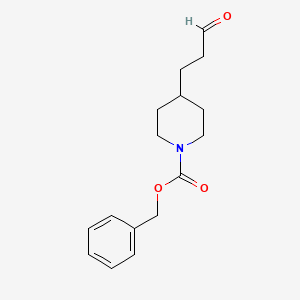

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate

Description

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl-protected carboxylate group at the 1-position and a 3-oxopropyl substituent at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to enhance reactivity, stability, or biological activity.

Properties

IUPAC Name |

benzyl 4-(3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,12,14H,4,7-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZHKBONFOQJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCC=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 3-oxopropyl bromide.

N-Alkylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride to form N-benzylpiperidine.

Alkylation at the Fourth Position: The N-benzylpiperidine is then reacted with 3-oxopropyl bromide under basic conditions to introduce the 3-oxopropyl group at the fourth position.

Esterification: Finally, the carboxylate ester is introduced at the first position using an appropriate esterification reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the 3-oxopropyl group can yield the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the piperidine ring and the benzyl group can influence its binding affinity and selectivity towards these targets. The 3-oxopropyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate with key analogs, focusing on substituent effects, physicochemical properties, and synthetic applications.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

- Structural Difference : The 3-oxopropyl group is modified with an ethoxy ester (3-ethoxy-3-oxopropyl).

- Physicochemical Properties : Reported as a liquid, but detailed data (e.g., melting point, solubility) are unavailable .

- Toxicity: Acute toxicity, skin/eye irritation, and environmental impact data are unspecified, highlighting a critical knowledge gap .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Structural Difference: Substitution of the 3-oxopropyl group with an amino group (-NH2) at the 4-position.

Benzyl 4-fluoropiperidine-1-carboxylate (CAS 690257-75-1)

- Structural Difference : A fluorine atom replaces the 3-oxopropyl group at the 4-position.

- Molecular Weight: 237.27 g/mol, with a formula of C13H16FNO2 .

tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate Derivatives

- Structural Difference : The benzyl group is replaced with a tert-butyl carbamate, and substituents vary (e.g., methoxyphenyl, bicycloheptane).

- Synthetic Methods : Microwave-assisted reactions with AuCl3 or Cu(OAc)2 catalysts achieve high yields (e.g., 85%) .

- Isomerism : Products may exhibit stereochemical complexity; for example, only meso isomers are observed in certain bicycloheptane derivatives due to overlapping NMR signals .

Data Table: Comparative Analysis of Piperidine Derivatives

Key Research Findings and Limitations

Synthetic Challenges : Microwave-assisted synthesis improves yields in tert-butyl derivatives but requires specialized equipment .

Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine, ethoxy esters): May enhance stability but require rigorous environmental safety assessments . Amino Groups: Increase reactivity but necessitate stringent handling protocols due to unknown sensitization risks .

Biological Activity

Benzyl 4-(3-oxopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring, a benzyl group, and a 3-oxopropyl substituent. The synthesis typically involves:

- N-Alkylation : Piperidine reacts with benzyl chloride in the presence of a base (e.g., sodium hydride) to form N-benzylpiperidine.

- Alkylation at the Fourth Position : N-benzylpiperidine is then treated with 3-oxopropyl bromide under basic conditions.

- Esterification : The carboxylate ester is introduced at the first position using appropriate reagents.

The biological activity of this compound is influenced by its structural components:

- Piperidine Ring : Known for interactions with various receptors and enzymes, which may modulate neurotransmitter activity.

- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

- 3-Oxopropyl Group : Can participate in hydrogen bonding, further influencing biological interactions.

Research Findings

Recent studies have investigated the compound's pharmacological properties:

- CNS Activity : this compound has been studied for its potential effects on the central nervous system (CNS), particularly in relation to anxiety and pain modulation. It may act as a modulator of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling pathways .

- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antimicrobial activity, suggesting that this compound could possess similar properties. The structure's ability to interact with bacterial membranes may lead to disruptions that inhibit growth .

Case Studies

- Study on CNS Effects : A study focused on the modulation of FAAH by piperidine derivatives indicated that compounds similar to this compound could reduce anxiety-like behaviors in animal models, suggesting therapeutic potential for anxiety disorders .

- Antimicrobial Activity Assessment : Research evaluating various piperidine derivatives demonstrated that modifications in the molecular structure significantly affected their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This compound was included in this assessment, showing promise as an antimicrobial agent .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.